[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate
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Overview
Description
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structural features, including multiple acetoxy groups and a fluorine atom, which contribute to its distinct chemical properties and reactivity.
Mechanism of Action
Target of Action
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may interact with enzymes involved in carbohydrate metabolism.
Pharmacokinetics
Similar compounds are often used in the synthesis of complex carbohydrates , suggesting that it may be well-absorbed and distributed throughout the body. The presence of the acetate groups could potentially enhance its lipophilicity, aiding in its absorption and distribution.
Action Environment
For instance, extreme pH or temperature conditions could potentially affect the stability of the compound .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-fluoro-2-deoxyglucose tetraacetate are closely related to its structural similarity to glucose. It is transported into cells via glucose transporters (GLUTs), where it undergoes phosphorylation to form 2-fluoro-2-deoxyglucose-6-phosphate . This phosphorylated form is not a suitable substrate for further metabolism, leading to its accumulation within cells . This property makes it a valuable tool for studying glucose metabolism and transport .
Cellular Effects
2-fluoro-2-deoxyglucose tetraacetate has significant effects on cellular processes. It is known to interfere with glycolysis, leading to a decrease in ATP generation . This can impact various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Its accumulation in cells can also be indicative of tissue hypoxia .
Molecular Mechanism
The molecular mechanism of action of 2-fluoro-2-deoxyglucose tetraacetate involves its uptake into cells via GLUTs and subsequent phosphorylation . This results in the formation of 2-fluoro-2-deoxyglucose-6-phosphate, which cannot be further metabolized, leading to its accumulation within cells . This accumulation can interfere with normal cellular metabolism and function .
Temporal Effects in Laboratory Settings
The effects of 2-fluoro-2-deoxyglucose tetraacetate can change over time in laboratory settings. Its stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies
Dosage Effects in Animal Models
The effects of 2-fluoro-2-deoxyglucose tetraacetate can vary with different dosages in animal models
Metabolic Pathways
2-fluoro-2-deoxyglucose tetraacetate is involved in the glucose metabolism pathway . After its uptake into cells, it is phosphorylated to form 2-fluoro-2-deoxyglucose-6-phosphate . Unlike glucose-6-phosphate, it cannot be further metabolized, leading to its accumulation within cells .
Transport and Distribution
2-fluoro-2-deoxyglucose tetraacetate is transported into cells via GLUTs . Once inside the cell, it is phosphorylated and accumulates within the cell due to its inability to be further metabolized . The distribution of this compound within cells and tissues can be visualized using positron emission tomography (PET) imaging .
Subcellular Localization
Given its structural similarity to glucose, it is likely to be found in the cytoplasm where glucose metabolism occurs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate typically involves multiple steps, starting from readily available precursors. One common approach includes the protection of hydroxyl groups followed by selective fluorination and acetylation. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium methoxide.
Common Reagents and Conditions
The reactions typically require specific conditions, such as controlled temperatures, inert atmospheres, and the use of catalysts to enhance reaction rates and selectivity. For example, oxidation reactions may be conducted at elevated temperatures with strong oxidizing agents, while reduction reactions often occur at lower temperatures with mild reducing agents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can result in the replacement of the fluorine atom with other functional groups .
Scientific Research Applications
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying biochemical pathways and interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4R,5R,6S)-3,4,6-tris(acetyloxy)-5-acetamidooxan-2-yl]methyl acetate
- (2R,3S,4R,5R,6R)-4,5-Bis(benzyloxy)-6-[(benzyloxy)methyl]-2-{[(2S,3R,4S,5R,6S)-4,5-bis(benzyloxy)-2-(hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3-yl]methyl}tetrahydro-2H-pyran-3-ol
Uniqueness
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate stands out due to its unique combination of acetoxy and fluorine groups. This combination enhances its reactivity and selectivity in chemical reactions, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
[(2R,3R,4S,5R)-3,4,6-triacetyloxy-5-fluorooxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FO9/c1-6(16)20-5-10-12(21-7(2)17)13(22-8(3)18)11(15)14(24-10)23-9(4)19/h10-14H,5H2,1-4H3/t10-,11-,12-,13-,14?/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPRSJXOVDEYLX-GNMOMJPPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C)F)OC(=O)C)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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